Methyl 2'-amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2’-amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate” is a complex organic compound. It is a derivative of cyanoacetamide, which is a class of compounds known for their role as precursors in heterocyclic synthesis . These compounds are extensively used as reactants where the carbonyl and the cyano functions are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
The chemical reactivity of cyanoacetamide derivatives, which this compound is a derivative of, is well-documented. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Furthermore, the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis Techniques
A versatile method for synthesizing 2′-amino-1,2-dihydrospiro[(3H)-indole-3,4′-(4′H)-pyran]-2-ones has been developed, involving a three-component reaction of isatins, cyanoacetic acid derivatives, and α-methylenecarbonyl compounds. This reaction proceeds selectively to form spiro[(3H)-indole-3,4′-(4′H)-pyrans] (Mortikov et al., 2008). Similarly, sonochemistry in an organocatalytic domino reaction offers an expedient multicomponent access to structurally functionalized dihydropyrano[3,2-b]pyrans, spiro-pyrano[3,2-b]pyrans, and spiro-indenoquinoxaline-pyranopyrans under ambient conditions, highlighting the method's energy efficiency and sustainability (Borah et al., 2022).
Structural and Spectral Studies
Detailed studies on spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] derivatives, focusing on their spectral and X-ray crystallographic behaviors, have provided insights into their molecular structures and potential applications (Sharma et al., 2016). Moreover, the synthesis of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives through a one-pot synthesis approach has been demonstrated, emphasizing the diversity of spiro-compounds that can be synthesized using similar core structures (Li et al., 2014).
Green Chemistry Approaches
Efforts to synthesize spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate derivatives using green chemistry principles, such as catalysis in water, highlight the move towards more sustainable and environmentally friendly chemical synthesis processes (Alizadeh & Moafi, 2015).
Properties
IUPAC Name |
methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-propylspiro[indole-3,4'-pyran]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-9-22-14-8-6-5-7-12(14)19(18(22)24)13(10-20)16(21)26-11(2)15(19)17(23)25-3/h5-8H,4,9,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRANMVCCQSSJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)C)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.